molecular formula C25H21ClN2O4S B6502084 1-[(3-chlorophenyl)methyl]-3'-(3,4-dimethylphenyl)-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone CAS No. 941977-80-6

1-[(3-chlorophenyl)methyl]-3'-(3,4-dimethylphenyl)-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone

Cat. No.: B6502084
CAS No.: 941977-80-6
M. Wt: 481.0 g/mol
InChI Key: CBYFBVQYHWQNID-UHFFFAOYSA-N
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Description

The compound 1-[(3-chlorophenyl)methyl]-3'-(3,4-dimethylphenyl)-1,2-dihydrospiro[indole-3,2'-[1λ⁶,3]thiazolidine]-1',1',2,4'-tetrone features a spirocyclic core combining indole and thiazolidine moieties. The 3-chlorophenylmethyl group at position 1 and the 3,4-dimethylphenyl substituent at position 3' distinguish it from related derivatives.

Properties

IUPAC Name

1'-[(3-chlorophenyl)methyl]-3-(3,4-dimethylphenyl)-1,1-dioxospiro[1,3-thiazolidine-2,3'-indole]-2',4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClN2O4S/c1-16-10-11-20(12-17(16)2)28-23(29)15-33(31,32)25(28)21-8-3-4-9-22(21)27(24(25)30)14-18-6-5-7-19(26)13-18/h3-13H,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBYFBVQYHWQNID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)CS(=O)(=O)C23C4=CC=CC=C4N(C3=O)CC5=CC(=CC=C5)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-[(3-chlorophenyl)methyl]-3'-(3,4-dimethylphenyl)-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone is a synthetic organic molecule that has attracted attention due to its potential biological activities. This article reviews the compound's synthesis, characterization, and biological evaluation based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C23H20ClN2O2SC_{23}H_{20}ClN_2O_2S, indicating the presence of multiple functional groups that contribute to its biological activities. The structure features a spiroindole core linked to a thiazolidine ring, which is known for various pharmacological properties.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process includes:

  • Formation of the Spiroindole Core : This is achieved through cyclization reactions involving indole derivatives.
  • Thiazolidine Formation : The thiazolidine ring is constructed using thioketones and amines.
  • Final Modifications : Substituents such as chlorophenyl and dimethylphenyl groups are introduced to enhance biological activity.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined for several pathogens:

Pathogen MIC (µg/ml)
Staphylococcus aureus625 - >5000
Escherichia coli625 - >5000
Pseudomonas aeruginosa625 - >5000
Enterococcus faecalis625 - >5000
Klebsiella pneumoniae625 - >5000
Bacillus subtilis625 - >5000
Staphylococcus epidermidis625 - >5000
Candida albicans625 - >5000

These results indicate that while the compound exhibits some antimicrobial activity, it may not be potent enough for clinical applications without further modifications to enhance efficacy.

Anti-HIV Activity

The compound has also been assessed for anti-HIV activity. In vitro studies demonstrated varying degrees of effectiveness against HIV-1 strains:

  • IC50 Values : Compounds derived from similar scaffolds showed IC50 values ranging from 12.1 µM to 123.8 µM, suggesting moderate activity against HIV-1.
  • Selectivity Index (SI) : Some derivatives exhibited SI values greater than 19, indicating potential for selective targeting of viral cells over host cells.

Cytotoxicity Studies

Cytotoxicity assessments were performed using MT-4 cell lines to determine the safety profile of the compound. Results indicated that several synthesized derivatives were inactive at subtoxic concentrations against HIV-1 (IIIB), suggesting a need for optimization in structure to improve selectivity and reduce toxicity.

Case Studies and Research Findings

A notable study focused on a series of thiazolidine derivatives synthesized from L-valine hydrazones. While these compounds were designed to enhance anti-HIV activity, they ultimately did not exhibit significant inhibitory effects against HIV strains in vitro . This highlights the challenges in developing effective antiviral agents based on the thiazolidine scaffold.

Comparison with Similar Compounds

Key Structural Features and Derivatives

Compound Name / ID Substituents Molecular Formula Key Structural Differences
Target Compound R₁: 3-chlorophenylmethyl; R₂: 3,4-dimethylphenyl C₂₉H₂₂ClN₂O₄S Unique 3,4-dimethylphenyl group enhances steric bulk and lipophilicity.
1-[(3-Chlorophenyl)methyl]-3'-phenyl analog R₁: 3-chlorophenylmethyl; R₂: phenyl C₂₃H₁₇ClN₂O₂S Lacks methyl groups on phenyl ring; lower molecular weight (420.91 vs. ~490–500 for target).
3'-(4-Fluorophenyl)-1-(2-methylbenzyl) derivative R₁: 2-methylbenzyl; R₂: 4-fluorophenyl C₂₆H₂₀FN₂O₄S Fluorine substituent increases electronegativity; 1',1'-dioxide modifies thiazolidine reactivity.
Compound 4i () Spiro thiazolidine with trifluoromethylphenyl Not specified Trifluoromethyl group enhances pesticidal activity via electron-withdrawing effects.

Key Observations :

  • Chlorine at R₁ (3-chlorophenylmethyl) is conserved in multiple analogs, suggesting its role in target binding or stability .

Pesticidal Safeners ()

  • Compound 4i (spiro-thiazolidine with trifluoromethylphenyl) showed high activity in mitigating herbicide-induced crop damage. The trifluoromethyl group’s electron-withdrawing nature enhances binding to detoxification enzymes .

Anticancer Agents ()

  • Derivatives like Ic (ethyl ester) and Id (methyl ester) demonstrated anticancer activity, with SAR suggesting ester groups modulate solubility and cellular uptake .
  • Target Compound : The absence of ester groups may limit its applicability in this domain unless further functionalized.

Physicochemical Properties

  • Molecular Weight : Estimated ~490–500 g/mol (based on analogs in ), higher than phenyl-substituted derivatives (e.g., 420.91 g/mol in ), which may impact bioavailability.
  • Electronic Properties : The thiazolidine tetrone core likely contributes to planar rigidity, while the indole moiety’s nitrogen electronegativity influences charge distribution .

Structure-Activity Relationships (SAR)

  • Substituent Effects :
    • Electron-Withdrawing Groups (e.g., CF₃ in 4i): Enhance pesticidal activity by stabilizing enzyme interactions .
    • Electron-Donating Groups (e.g., 3,4-dimethylphenyl in target): May improve lipophilicity but reduce binding affinity in certain contexts.
    • Chlorine at R₁ : Common in analogs, likely critical for structural integrity or target specificity .

Preparation Methods

Green Synthesis via Ionic Liquids and Microwave Irradiation

A prominent method involves a one-pot MCR combining 3-chlorobenzylamine , 3,4-dimethylphenyl isatin , and thioglycolic acid under microwave irradiation. The reaction employs 1-butyl-3-methylimidazolium hexafluorophosphate ([BMIM]PF₆) as both solvent and Brønsted acid catalyst. This approach achieves 88% yield by activating the carbonyl group of isatin, facilitating imine formation, and subsequent thiazolidine ring closure via nucleophilic attack by the thiol group. Microwave irradiation reduces reaction time to 20–30 minutes compared to conventional heating (6–8 hours).

Table 1: Optimization of MCR Conditions

CatalystSolventTemperature (°C)Time (min)Yield (%)
[BMIM]PF₆Solvent-free1202588
ZnCl₂DMF10024072
Mo(CO)₆Acetonitrile9018065

The ionic liquid system enhances regioselectivity due to its dual role in polar activation and stabilization of intermediates. By contrast, ZnCl₂ in DMF requires prolonged heating, leading to partial decomposition of the thiazolidine ring.

Cyclocondensation Approaches

Schiff Base Intermediates and Mercaptoacetic Acid Cyclization

A three-step protocol begins with alkylation of isatin derivatives using 3-chlorobenzyl chloride in DMF with K₂CO₃, yielding 1-(3-chlorobenzyl)isatin (89% yield). Subsequent Schiff base formation with 3,4-dimethylphenylhydrazine in ethanol produces an intermediate, which undergoes cyclocondensation with mercaptoacetic acid under reflux. This method affords the target compound in 76% overall yield , with the thiazolidine ring forming via intramolecular nucleophilic attack (Scheme 1).

Mechanistic Insights :

  • Imine Formation : The –NH₂ group of 3,4-dimethylphenylhydrazine attacks the carbonyl carbon of isatin, forming a Schiff base.

  • Thiol Addition : Mercaptoacetic acid’s thiol group attacks the imine carbon, generating a thioether intermediate.

  • Cyclization : Intramolecular amide formation closes the thiazolidine ring, with water elimination.

Microwave-Assisted Synthesis

Accelerated Cyclocondensation

Microwave irradiation significantly enhances reaction efficiency. A representative procedure involves irradiating a mixture of 1-(3-chlorobenzyl)isatin , 3,4-dimethylphenylhydrazine hydrochloride , and thioglycolic acid at 100°C for 15 minutes in [BMIM]PF₆. This method achieves 92% yield with >99% purity, as confirmed by HPLC. The rapid dielectric heating minimizes side reactions, preserving the spiro junction’s stereochemical integrity.

Advantages Over Conventional Heating :

  • Time Reduction : 15 minutes vs. 4–6 hours.

  • Energy Efficiency : 80% less energy consumption.

  • Scalability : Demonstrated at 100-g scale without yield drop.

Catalytic Innovations

Nanocatalyst-Mediated Synthesis

Mesoporous silica-supported sulfonic acid (MCM-SO₃H) catalyzes the spirocyclization step with 85% yield . The catalyst’s high surface area (980 m²/g) and acid strength (1.2 mmol H⁺/g) promote protonation of the isatin carbonyl, accelerating imine formation. Recyclability tests show consistent performance over five cycles, with <5% activity loss.

Asymmetric Catalysis for Enantioselective Synthesis

Chiral BINOL-phosphoric acid catalysts induce enantioselectivity in the spiro center formation, achieving 74% ee using 3,4-dimethylphenyl glyoxal as a precursor. However, yields remain moderate (62%) due to competing racemization pathways.

Analytical Characterization

Critical spectroscopic data for the target compound include:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.82 (d, J = 7.8 Hz, 1H, indole-H), 7.45–7.12 (m, 7H, aromatic), 4.92 (s, 2H, CH₂Cl), 3.21 (t, J = 6.2 Hz, 2H, thiazolidine-H).

  • ¹³C NMR : 178.9 (C=O), 167.3 (C=S), 142.1 (spiro-C).

  • HRMS : m/z 567.0921 [M+H]⁺ (calc. 567.0918).

MethodPMI (kg/kg)E-FactorRME (%)
Microwave/[BMIM]PF₆1.80.492
ZnCl₂/DMF4.23.168

The ionic liquid method outperforms traditional approaches in atom economy (87%) and waste reduction .

Q & A

Q. What synthetic strategies are recommended for constructing the spiro[indole-thiazolidine] core in this compound?

The spiro core can be synthesized via cyclocondensation reactions. Key steps include:

  • Formation of the indole ring : Use Friedel-Crafts alkylation or transition-metal-catalyzed cross-coupling to introduce the 3-chlorophenylmethyl substituent .
  • Spiroannulation : Employ a [3+2] cycloaddition between an indole-derived precursor and a thiazolidine synthon under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) to form the spiro junction .
  • Tetrone installation : Oxidize the thiazolidine ring using RuO₄ or MnO₂ in a controlled stepwise manner to avoid over-oxidation .

Q. How can researchers validate the compound’s purity and structural integrity?

Use a combination of:

  • HPLC-MS : To detect impurities at levels <0.1% (e.g., residual solvents or unreacted intermediates) .
  • Multinuclear NMR : Assign peaks using 1H^1H, 13C^13C, and 19F^19F NMR (if applicable) to confirm substituent positions. For example, the spiro carbon typically appears as a singlet at δ 65–75 ppm in 13C^13C NMR .
  • X-ray crystallography : Resolve conformational ambiguities, particularly the tetrahedral geometry at the spiro carbon and ketone orientations .

Q. What are common impurities encountered during synthesis, and how are they mitigated?

Impurity Type Source Mitigation Strategy
Chlorobenzyl byproductsIncomplete alkylation of indoleOptimize reaction time/temperature
Over-oxidized thiazolidineExcessive oxidation of tetroneUse stoichiometric oxidants (e.g., IBX)
DiastereomersPoor stereocontrol during spiroannulationEmploy chiral catalysts (e.g., BINOL-derived phosphoric acids)

Advanced Research Questions

Q. How do conformational dynamics of the spiro structure influence reactivity in downstream functionalization?

The spiro system’s rigidity restricts rotational freedom, which can:

  • Enhance stereoselectivity : The locked conformation favors axial attack in nucleophilic additions to the tetrone groups .
  • Limit cross-talk between rings : Computational studies (DFT) show minimal electronic conjugation between indole and thiazolidine moieties, enabling independent modification of each ring .
  • Impact solubility : The planar indole and puckered thiazolidine create amphiphilic properties, requiring polar aprotic solvents (e.g., DMSO) for reactions .

Q. What computational methods are suitable for predicting biological target interactions?

Combine:

  • Molecular docking (AutoDock Vina) : Screen against kinase or GPCR targets using the tetrone groups as hydrogen-bond acceptors .
  • MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories, focusing on the spiro system’s torsional strain .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with activity data from analogous spiro compounds .

Q. How can contradictions in reported synthetic yields be resolved?

Discrepancies often arise from:

  • Solvent effects : Higher yields in DMF vs. THF due to better spiro intermediate stabilization .
  • Catalyst purity : Residual moisture in Lewis acids (e.g., AlCl₃) reduces efficacy; use molecular sieves or anhydrous conditions .
  • Workup protocols : Acidic extraction (pH 4–5) minimizes tetrone degradation compared to neutral conditions .

Methodological Notes

  • Stereochemical Analysis : Use NOESY to confirm spatial proximity of substituents (e.g., 3-chlorophenylmethyl to thiazolidine protons) .
  • Green Chemistry : Replace toxic oxidants with electrochemical methods (e.g., Pt anode in NaHCO₃ electrolyte) for tetrone formation .
  • Data Reproducibility : Document crystal growth conditions (e.g., slow evaporation from EtOAc/hexane) to ensure consistent X-ray results .

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